22-Azacholesterol

Description

Contextualization within Sterol Metabolism Research

Sterol metabolism is a fundamental biological process, crucial for maintaining cellular integrity and function in eukaryotes. Cholesterol, in particular, is a vital component of cell membranes, a precursor to steroid hormones, and is involved in various signaling pathways. The study of sterol metabolism encompasses the synthesis, transport, and regulation of these essential lipids. Disruptions in these pathways are linked to numerous diseases.

22-Azacholesterol has emerged as a key investigational compound in this field. Its ability to interfere with specific enzymatic steps in the cholesterol biosynthetic pathway allows researchers to dissect the complex regulatory networks that govern cellular sterol levels. By observing the effects of this inhibition, scientists can gain insights into the roles of different sterol intermediates and the consequences of their accumulation or depletion.

Historical Perspective on Azasterol Discovery and Utility in Biochemical Probes

The discovery of azasteroids, including this compound, was a significant advancement in the development of biochemical tools. nih.gov These nitrogen-containing steroids were designed to mimic the structure of natural sterols, allowing them to interact with the enzymes and proteins involved in sterol metabolism. nih.govumich.edu The introduction of a nitrogen atom creates a molecule that can act as a competitive inhibitor or a mechanism-based inactivator of specific enzymes. umich.edu

Historically, the development of such probes has been instrumental in elucidating complex biochemical pathways. mdpi.com The use of molecular mimics allows for the targeted disruption of a single step in a multi-enzyme cascade, providing a level of precision that is difficult to achieve through other means. Azasterols, with their structural similarity to cholesterol and its precursors, have proven to be particularly effective in the study of sterol biosynthesis and its regulation. nih.govumich.edu

Fundamental Role of this compound in Modulating Cellular Sterol Homeostasis

Cellular sterol homeostasis is a tightly regulated process that ensures a constant and appropriate level of cholesterol within the cell. mdpi.comnih.gov This balance is maintained through a complex interplay of synthesis, uptake, and efflux pathways, all of which are responsive to cellular cholesterol levels. nih.gov this compound plays a fundamental role in research by disrupting this delicate equilibrium. escholarship.org

The primary mechanism of action for this compound is the inhibition of specific enzymes in the cholesterol biosynthesis pathway. umich.edunih.gov One of its key targets is the enzyme 24-dehydrocholesterol reductase (DHCR24), which catalyzes the final step in the Bloch pathway of cholesterol synthesis, the conversion of desmosterol (B1670304) to cholesterol. wikipedia.orgwikipedia.org By inhibiting this enzyme, this compound leads to the accumulation of desmosterol and a depletion of cholesterol. wikipedia.org This perturbation of the normal sterol profile has far-reaching consequences for the cell, affecting membrane properties, signaling pathways, and the synthesis of steroid hormones. wikipedia.org

Overview of Principal Research Paradigms and Theoretical Applications

The unique properties of this compound have led to its use in a variety of research paradigms. One major area of investigation is its use as a tool to study the consequences of altered sterol metabolism in various disease models. For example, its ability to induce the accumulation of desmosterol has been used to mimic the biochemical phenotype of desmosterolosis, a rare genetic disorder. caymanchem.com

Furthermore, this compound has been employed to investigate the role of specific sterols in cellular signaling. Research has shown that it can inhibit the Hedgehog signaling pathway by competing with the binding of activating oxysterols to the Smoothened (Smo) receptor. harvard.edunih.gov This has significant implications for understanding the role of sterols in developmental biology and in diseases where the Hedgehog pathway is dysregulated, such as cancer.

Theoretical applications of this compound extend to the design of new therapeutic agents. By understanding the structure-activity relationships of azasterols, it may be possible to develop more potent and specific inhibitors of cholesterol biosynthesis or modulators of sterol-dependent signaling pathways. chemrxiv.org

Interactive Data Table: Key Enzymes in Sterol Metabolism Targeted by Azasterols

| Enzyme | Function in Sterol Biosynthesis | Known Azasterol Inhibitors |

| 24-dehydrocholesterol reductase (DHCR24) | Converts desmosterol to cholesterol | This compound, Azacosterol (B1247713) (20,25-diazacholesterol) wikipedia.org |

| Sterol 24-C-methyltransferase (24-SMT) | Involved in ergosterol (B1671047) biosynthesis in fungi and plants | 22,26-Azasterol nih.gov, 25-Azacholesterol (B157826) cdnsciencepub.com |

| Cholesterol side-chain cleavage enzyme (CYP11A1) | Converts cholesterol to pregnenolone | This compound umich.edunih.gov |

Detailed Research Findings

Inhibition of Cholesterol Side-Chain Cleavage

Early studies demonstrated that this compound is a potent competitive inhibitor of the cholesterol side-chain cleavage reaction, which is the initial and rate-limiting step in the synthesis of all steroid hormones. umich.edunih.gov This inhibition was shown to occur at a very early stage in the reaction, as it did not lead to the accumulation of hydroxylated intermediates. umich.edu Spectral analysis indicated that this compound interacts directly with the cytochrome P-450 enzyme responsible for the cleavage reaction. umich.edu

Modulation of the Hedgehog Signaling Pathway

More recent research has uncovered a novel role for this compound as an inhibitor of the vertebrate Hedgehog (Hh) signaling pathway. harvard.edunih.gov The Hh pathway is crucial for embryonic development and its aberrant activation is implicated in several cancers. It was found that this compound inhibits Hh signaling by binding to the oxysterol-binding site on the Smoothened (Smo) receptor, thereby preventing its activation by endogenous oxysterols like 20(S)-hydroxycholesterol. nih.gov This finding has opened up new avenues for the development of Hh pathway inhibitors for cancer therapy.

Interactive Data Table: Research Findings on this compound

| Research Area | Key Finding | Implication | Reference(s) |

| Steroidogenesis | Potent competitive inhibitor of cholesterol side-chain cleavage. | Potential to modulate steroid hormone production. | umich.edunih.gov |

| Hedgehog Signaling | Inhibits the Hh pathway by binding to the Smoothened receptor. | Potential therapeutic agent for cancers driven by aberrant Hh signaling. | harvard.edunih.gov |

| Sterol Metabolism | Causes accumulation of desmosterol by inhibiting DHCR24. | Useful tool for studying desmosterolosis and the roles of desmosterol. | wikipedia.org |

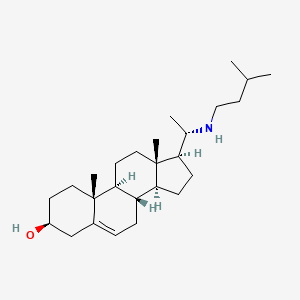

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(1S)-1-(3-methylbutylamino)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO/c1-17(2)12-15-27-18(3)22-8-9-23-21-7-6-19-16-20(28)10-13-25(19,4)24(21)11-14-26(22,23)5/h6,17-18,20-24,27-28H,7-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLDERUMTJBTMY-MJHCCXMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)NCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959948 | |

| Record name | 20-[(3-Methylbutyl)amino]pregn-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3915-24-0 | |

| Record name | 22-Azacholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003915240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-[(3-Methylbutyl)amino]pregn-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Action of 22 Azacholesterol

Enzymatic Inhibition Profile and Specificity

22-Azacholesterol functions by disrupting the normal catalytic cycle of specific enzymes involved in the complex pathway of cholesterol synthesis. This interference modulates the levels of cholesterol and related sterols within cells and tissues, impacting various cellular functions that rely on these essential lipids. scbt.com

Elucidation of Sterol Δ24-Reductase (DHCR24) as a Primary Target.nih.govd-nb.infonih.gov

The principal molecular target of azasteroids like this compound is 3β-hydroxysterol Δ24-reductase (DHCR24). scbt.com This enzyme is a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidoreductase located in the endoplasmic reticulum membrane. nih.govwikipedia.org DHCR24 catalyzes the final step in the Bloch pathway of cholesterol biosynthesis: the reduction of the C-24,25 double bond in the side chain of desmosterol (B1670304) to form cholesterol. nih.govnih.govmdpi.com The inhibition of DHCR24 is a recognized strategy for lowering cholesterol, as evidenced by early drugs like Triparanol, which also targeted this enzyme. nih.gov By selectively blocking DHCR24, this compound leads to the accumulation of the precursor desmosterol. nih.govmdpi.com

The mechanism by which inhibitors block DHCR24 activity is often through competitive inhibition. nih.govmdpi.com This involves the inhibitor molecule binding to the same active site on the enzyme as the natural substrate, desmosterol. nih.gov The structure of the DHCR24 enzyme includes a highly conserved FAD-binding domain and a substrate-binding domain. nih.gov The active site is known to be highly hydrophobic. researchgate.net The binding of an inhibitor like this compound to this active pocket prevents the entry and processing of desmosterol, thereby blocking the synthesis of cholesterol. nih.gov For instance, molecular dynamics simulations of other compounds that inhibit DHCR24, such as irbesartan, have shown that they occupy the same binding position as desmosterol, indicating a competitive inhibition mechanism. nih.govmdpi.com

The interaction between an inhibitor and the DHCR24 enzyme involves specific molecular interactions that stabilize the enzyme-ligand complex. While detailed crystallographic data for this compound bound to DHCR24 is not broadly available, studies with other inhibitors provide insight into the process. The binding within the active site is governed by various non-covalent interactions. Molecular dynamics simulations show that the stability of the inhibitor within the binding pocket is crucial for its inhibitory effect. nih.gov The unique molecular structure of inhibitors like Triparanol allows for specific interactions within the enzyme's active site, which disrupts the normal catalytic cycle and alters the reaction kinetics. scbt.com

Competitive Inhibition Kinetics and Binding Site Characterization

Investigation of Other Putative Enzyme Targets within the Sterol Biosynthesis Pathway

While DHCR24 is the primary target, the effects of azacholesterols on other enzymes in the sterol pathway have also been considered.

HMG-CoA Reductase (HMGCR) is the rate-limiting enzyme of the mevalonate (B85504) pathway, which produces cholesterol and other isoprenoids. wikipedia.org Its activity is tightly regulated. wikipedia.org Interestingly, studies on a related compound, 20,25-diazacholesterol, showed that its administration in rats led to an increase in HMG-CoA reductase activity, which coincided with the development of hypocholesterolemia. nih.gov This suggests a potential feedback mechanism where the depletion of downstream cholesterol signals for an upregulation of an early, rate-limiting enzyme in the pathway. In vitro, however, direct addition of the compound at high concentrations did not significantly alter enzyme activity, pointing towards an indirect regulatory effect in vivo. nih.gov

Squalene (B77637) epoxidase (also known as squalene monooxygenase) is another key rate-limiting enzyme in cholesterol biosynthesis, catalyzing the conversion of squalene to 2,3-oxidosqualene. d-nb.infonih.govwikipedia.org It represents an attractive target for intervention as it occurs before the pathway branches into multiple sterol products. nih.gov While some compounds like terbinafine (B446) can inhibit squalene epoxidase and indirectly affect the downstream pathway involving DHCR24, the direct effect of this compound on SQLE is less defined. scbt.com However, research on the related compound 25-azacholesterol (B157826) has noted a potentiating effect when used in conjunction with known squalene epoxidase inhibitors, suggesting a potential synergistic or indirect interaction with this part of the pathway. epo.org

Interactive Data Tables

Table 1: Investigated Enzyme Targets and Effects of Azacholesterols and Related Compounds

| Compound | Enzyme Target | Observed Effect | Reference |

|---|---|---|---|

| Azasteroids (general class) | DHCR24 | Inhibition, leading to desmosterol accumulation | scbt.com |

| 20,25-Diazacholesterol | HMG-CoA Reductase | Induction of enzyme activity in vivo | nih.gov |

| 25-Azacholesterol | Squalene Epoxidase | Potentiates the effect of SQLE inhibitors | epo.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 20,25-diazacholesterol |

| This compound |

| 25-azacholesterol |

| Cholesterol |

| Desmosterol |

| Irbesartan |

| Terbinafine |

Sterol 27-Hydroxylase (CYP27A1) Interactions

Sterol 27-hydroxylase, encoded by the CYP27A1 gene, is a mitochondrial cytochrome P450 monooxygenase that plays a crucial role in the alternative pathway of bile acid synthesis by hydroxylating the side chain of various sterols, including cholesterol. genecards.orgcreative-proteomics.com This enzyme converts cholesterol into 27-hydroxycholesterol (B1664032) (27-HC), a key metabolite that contributes to cholesterol homeostasis. genecards.org The function of CYP27A1 is critical, and its genetic deficiency leads to the lipid storage disorder cerebrotendinous xanthomatosis (CTX). vivet-therapeutics.com While this compound is known to interact with several other sterol-metabolizing enzymes, current scientific literature does not provide clear evidence of a direct inhibitory or modulatory interaction with Sterol 27-Hydroxylase (CYP27A1). Research has shown that other hydroxylated sterols, such as those hydroxylated at the C-22 position, can have different binding affinities for intracellular sterol transport proteins compared to C-27 hydroxylated sterols, but this does not constitute a direct interaction with the CYP27A1 enzyme itself. nih.gov

Cytochrome P-450 Dependent Enzyme System Interactions

This compound is a well-documented and potent inhibitor of the cytochrome P-450-dependent cholesterol side-chain cleavage (CSSC) enzyme system, also known as CYP11A1. umich.eduumich.eduuniprot.org This enzyme complex is located in the mitochondria of steroidogenic tissues, such as the adrenal glands, and catalyzes the conversion of cholesterol to pregnenolone, the universal precursor for all steroid hormones. umich.eduuniprot.orgnih.gov

Research findings indicate that this compound acts as a competitive inhibitor of this critical reaction. umich.edu Its inhibitory action occurs at a very early stage in the multi-step cleavage process. umich.edu This prevents the accumulation of the postulated hydroxylated intermediates, namely (20S)-20-hydroxycholesterol, (22R)-22-hydroxycholesterol, and (20R,22R)-20,22-dihydroxycholesterol. umich.eduumich.edu

Spectral analysis studies have demonstrated a direct interaction between this compound and the adrenal mitochondrial cytochrome P-450. umich.eduumich.edu This interaction produces a modified type II spectrum, which is characteristic of the binding of nitrogenous compounds to the heme iron of cytochrome P-450 enzymes. umich.edu Further investigation through spectral and electron spin resonance studies suggests that the binding of this compound is dependent on its steroidal structure rather than its amine character. umich.eduumich.edu

| Parameter | Value | Enzyme Target | Source |

| Inhibition Constant (Ki) | 2.2 µM | Cholesterol Side-Chain Cleavage (CYP11A1) | scispace.com |

Perturbation of Downstream Sterol Metabolic Fluxes

Accumulation of Desmosterol and Other Precursor Sterols

A well-known mechanism of action for several azasterol compounds is the inhibition of the final step in the Bloch pathway of cholesterol biosynthesis. wikipedia.orgmdpi.com This step involves the reduction of the C-24 double bond of desmosterol to form cholesterol, a reaction catalyzed by 24-dehydrocholesterol reductase (DHCR24). mdpi.comwikipedia.orgmdpi.com Inhibition of DHCR24 leads to a characteristic accumulation of desmosterol in tissues and serum. wikipedia.orgmdpi.com For instance, the related compound azacosterol (B1247713) (20,25-diazacholesterol) is a known inhibitor of DHCR24 and causes significant desmosterol accumulation. wikipedia.orgmdpi.com

However, while this is a hallmark of many azasterols, the primary documented inhibitory actions of this compound are on the cholesterol side-chain cleavage enzyme (CYP11A1) and the Smoothened (Smo) receptor in the Hedgehog signaling pathway. umich.edunih.gov Studies on other azasterols, such as 23-azacholesterol, have shown they can block the 24-methylene sterol Δ24(28)-reductase in yeast, leading to the accumulation of sterol precursors specific to that pathway. cdnsciencepub.com While it is plausible that this compound could have some effect on DHCR24, specific evidence detailing its potency as a DHCR24 inhibitor and its capacity to cause desmosterol accumulation is not as clearly established in the scientific literature as its other activities.

Alterations in Cholesterol Esterification and Trafficking

Cellular cholesterol homeostasis is maintained by a balance between cholesterol influx, synthesis, efflux, and storage of excess cholesterol as cholesterol esters. creative-proteomics.com The esterification process is catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is located in the endoplasmic reticulum (ER). creative-proteomics.compatsnap.com Inhibitors of ACAT can reduce the formation of cholesterol esters and prevent the formation of lipid-laden foam cells, a key event in atherosclerosis. patsnap.comunimi.it

There is no direct evidence from available research to suggest that this compound directly inhibits or modulates ACAT activity. Furthermore, studies on key proteins involved in non-vesicular cholesterol trafficking, such as oxysterol-binding protein (OSBP) and OSBP-related protein 4 (ORP4), have shown that this compound does not interact with their sterol binding pockets. nih.gov This suggests that this compound does not directly interfere with the cholesterol transport functions mediated by these specific proteins. The movement of cholesterol within the cell is a complex process involving multiple pathways, both vesicular and non-vesicular, and any potential indirect effects of this compound on these broader trafficking mechanisms remain to be elucidated. nih.govfrontiersin.orgfrontiersin.org

Impact on Membrane Sterol Composition and Physical Properties

The sterol composition of cellular membranes is a critical determinant of their physical properties, including fluidity, permeability, and the function of embedded proteins. nih.govmdpi.com In eukaryotes, the specific type of sterol (e.g., cholesterol in mammals, ergosterol (B1671047) in fungi) is crucial for membrane integrity and function. nih.govnih.gov

Studies using yeast models with mutations in the ergosterol biosynthesis pathway demonstrate that the accumulation of sterol precursors significantly alters plasma membrane properties. nih.govnih.gov These changes can affect membrane potential, tolerance to osmotic and salt stress, and the activity of membrane transporter proteins. nih.govnih.gov For example, the accumulation of precursors like zymosterol (B116435) in yeast mutants leads to more significant changes in membrane properties compared to the accumulation of other intermediates. nih.gov

Given that the primary documented actions of this compound are on mitochondrial enzymes and cell signaling receptors, its direct impact on the bulk sterol composition of the plasma membrane is not well defined. umich.edunih.gov If this compound were to cause the accumulation of a precursor like desmosterol, it would be expected to alter membrane characteristics. However, without clear evidence of this accumulation, the direct consequences of this compound on membrane physical properties remain an area for further investigation.

Modulation of Sterol Regulatory Pathways

This compound (also referred to as 22-NHC) is a significant modulator of key sterol-related signaling pathways, most notably the Hedgehog (Hh) pathway. nih.govresearchgate.net It functions as an inhibitor of the Hh receptor Smoothened (Smo). nih.gov This inhibition is thought to occur through binding to the extracellular cysteine-rich domain (CRD) of Smo, which also serves as a binding site for activating oxysterols like 20(S)-hydroxycholesterol. researchgate.netescholarship.org

There is evidence of crosstalk between the Hh pathway and the Liver X Receptor (LXR) pathway. LXRs are nuclear receptors that are activated by certain oxysterols and play a central role in regulating cholesterol metabolism, in part by controlling the expression of target genes like ATP-binding cassette transporter A1 (ABCA1). nih.govresearchgate.netnih.gov Research has shown that treatment with this compound can inhibit the increase in LXRα and LXRβ protein levels that would otherwise be induced by oxysterols. nih.gov This indicates a reciprocal interaction where inhibition of Hh signaling by this compound can dampen LXR signaling. nih.gov

The Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2, are master transcriptional regulators of cholesterol biosynthesis. frontiersin.orgnih.govnih.gov Their activity is tightly controlled by cellular sterol levels. nih.gov While the inhibition of cholesterol metabolism at various points can modulate SREBP activity, there is currently no direct evidence from the available research to describe a specific modulatory effect of this compound on the processing or activity of SREBPs.

Inhibition of Sterol Regulatory Element-Binding Protein (SREBP) Activation and Maturation

Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that control the synthesis of cholesterol and fatty acids. nih.gov Their activation is a tightly regulated multi-step process. Initially synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane, SREBPs must be transported to the Golgi apparatus for proteolytic cleavage to become active. xiahepublishing.comfrontiersin.org This transport is mediated by the SREBP cleavage-activating protein (SCAP), which acts as a sterol sensor. mdpi.com When cellular sterol levels are low, SCAP escorts the SREBP precursor from the ER to the Golgi. mdpi.comnih.gov In the Golgi, two proteases, site-1 protease (S1P) and site-2 protease (S2P), sequentially cleave the SREBP precursor, releasing the mature, transcriptionally active N-terminal domain. xiahepublishing.comfrontiersin.org This mature form then translocates to the nucleus to activate the transcription of target genes. xiahepublishing.com

This compound is known to interfere with this critical activation process. By acting as a sterol analog, it can influence the cellular machinery that senses sterol levels, thereby inhibiting the maturation of SREBPs.

Mechanistic Insights into SREBP Processing Inhibition

The inhibitory effect of this compound on SREBP processing is linked to its ability to mimic the regulatory actions of natural sterols. High levels of intracellular sterols, such as cholesterol and certain oxysterols, prevent the SCAP/SREBP complex from leaving the ER, thus halting the activation process. mdpi.comnih.gov This retention in the ER is facilitated by another protein called insulin-induced gene (Insig). mdpi.com When sterols are abundant, they bind to SCAP, causing a conformational change that promotes the binding of SCAP to Insig, anchoring the entire SCAP/SREBP complex in the ER. mdpi.com

This compound is thought to function in a similar manner to these regulatory sterols. By interacting with components of the SREBP activation pathway, likely SCAP, it helps to maintain the SCAP/SREBP complex in its ER-retained state. This prevents the necessary translocation to the Golgi and subsequent proteolytic cleavage, effectively blocking the generation of mature, active SREBPs. The oxysterol 25-hydroxycholesterol (B127956) (25-HC) is a known potent inhibitor of SREBP transport to the Golgi and its subsequent proteolytic activation. biorxiv.org

Effects on SREBP Target Gene Expression (e.g., LDLR, HMGCS)

By inhibiting the maturation of SREBPs, this compound consequently downregulates the expression of SREBP target genes. SREBPs, particularly SREBP-2, are master regulators of genes involved in cholesterol biosynthesis and uptake. nih.govcaymanchem.com Key target genes include the Low-Density Lipoprotein Receptor (LDLR), which is responsible for the uptake of cholesterol from the blood, and 3-hydroxy-3-methylglutaryl-CoA synthase (HMGCS) and HMG-CoA reductase (HMGCR), which are crucial enzymes in the cholesterol synthesis pathway. nih.govcaymanchem.comfrontiersin.org

Inhibition of SREBP activation by compounds like this compound leads to a decrease in the transcription of these genes. biorxiv.org This results in reduced cellular cholesterol uptake and synthesis. The table below summarizes the key SREBP target genes affected.

| Gene Category | Gene Name | Function | Regulated by |

| Cholesterol Uptake | Low-Density Lipoprotein Receptor (LDLR) | Mediates endocytosis of cholesterol-rich LDL. | SREBP-2 nih.govfrontiersin.org |

| Cholesterol Synthesis | 3-hydroxy-3-methylglutaryl-CoA synthase (HMGCS) | Catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. | SREBP-2 nih.govbiorxiv.org |

| HMG-CoA reductase (HMGCR) | Rate-limiting enzyme in cholesterol synthesis. | SREBP-2 frontiersin.org | |

| Fatty Acid Synthesis | Fatty Acid Synthase (FASN) | Catalyzes the synthesis of long-chain fatty acids. | SREBP-1c biorxiv.org |

| Stearoyl-CoA Desaturase (SCD) | Introduces a double bond into stearoyl-CoA, a key step in fatty acid metabolism. | SREBP-1 biorxiv.org |

Cross-Talk with Liver X Receptor (LXR) Signaling

Liver X Receptors (LXRs), consisting of LXRα and LXRβ isoforms, are nuclear receptors that play a crucial role in cholesterol homeostasis, acting as cellular cholesterol sensors. mdpi.comcaister.com When activated by oxysterols, which are oxidized derivatives of cholesterol, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. mdpi.comcaister.com

A key function of LXR activation is to promote reverse cholesterol transport, the process of removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion. LXRs also transcriptionally activate SREBP-1c, which in turn upregulates genes involved in fatty acid synthesis. nih.gov This provides a mechanism to convert excess sterols into fatty acids for storage.

There is significant cross-talk between the LXR and SREBP pathways. While LXRs upregulate SREBP-1c, they can also be influenced by the same class of molecules that regulate SREBP processing. Given that this compound is a sterol analog, it has the potential to interact with LXR signaling. However, a crucial aspect of some SREBP inhibitors is their ability to act without activating LXRs, which can lead to unwanted side effects like increased fatty acid synthesis. xiahepublishing.com The precise nature of the interaction between this compound and LXR signaling pathways requires further detailed investigation to determine if it acts as an agonist, antagonist, or has no direct effect.

Impact on Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that are key regulators of lipid and glucose metabolism. nih.gov There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. nih.gov

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. mdpi.comkoreamed.org Its activation leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and transport. nih.gov

PPARγ is most abundant in adipose tissue and is a master regulator of adipogenesis, the process of fat cell differentiation. nih.gov It also plays a role in insulin (B600854) sensitivity.

PPARβ/δ is expressed ubiquitously and is involved in fatty acid oxidation and improving insulin sensitivity. mdpi.com

The interplay between PPARs and the cholesterol synthesis pathway regulated by SREBPs is complex. While direct interactions between this compound and PPARs have not been extensively documented in the provided search results, any compound that significantly alters cellular lipid homeostasis could indirectly influence PPAR activity. For instance, changes in the availability of fatty acids or their derivatives, which can act as natural ligands for PPARs, could modulate their signaling. The primary mechanism of this compound appears to be the inhibition of cholesterol synthesis, which is more directly linked to the SREBP and LXR pathways. Further research is needed to elucidate any potential direct or indirect effects of this compound on the various PPAR isoforms.

Interaction with Hedgehog Signaling Pathway Components (e.g., Smoothened)

The Hedgehog (Hh) signaling pathway is fundamental for embryonic development and tissue homeostasis in adults. nih.gov A key component of this pathway is Smoothened (Smo), a seven-transmembrane protein. frontiersin.org In the absence of the Hedgehog ligand, the receptor Patched (Ptch) inhibits Smo activity. nih.govwikipedia.org When Hedgehog binds to Ptch, this inhibition is relieved, allowing Smo to become active and initiate a downstream signaling cascade that ultimately leads to the activation of Gli family transcription factors. nih.gov

Interestingly, recent research has revealed a connection between cholesterol metabolism and Hedgehog signaling. Smoothened activity can be modulated by certain oxysterols, which bind to its extracellular cysteine-rich domain (CRD). elifesciences.org this compound has been identified as an inhibitor of the Hedgehog pathway, acting as an antagonist at the Smoothened receptor. nih.govharvard.edu It is thought to bind to the same CRD that accommodates activating oxysterols, thereby blocking Smo activation. nih.gov This makes the Smo CRD a potential drug target. nih.gov

The inhibitory action of this compound on Smoothened represents a distinct mechanism of action compared to its effects on SREBP maturation. This dual activity highlights the compound's ability to interfere with multiple critical cellular pathways that are dependent on sterol-like molecules.

| Pathway Component | Role in Hedgehog Signaling | Interaction with this compound |

| Smoothened (Smo) | A G-protein coupled receptor that transduces the Hedgehog signal across the cell membrane. frontiersin.org | Acts as an antagonist, binding to the cysteine-rich domain and inhibiting Smo activation. nih.govharvard.edu |

| Patched (Ptch) | The receptor for the Hedgehog ligand; it inhibits Smo in the absence of the ligand. nih.govfrontiersin.org | No direct interaction described. |

| Gli Transcription Factors | The final effectors of the pathway, they translocate to the nucleus to regulate target gene expression. nih.gov | Indirectly inhibited due to the blockade of Smo activity. |

Cellular and Physiological Effects of 22 Azacholesterol in Research Models

Influence on Cellular Growth, Proliferation, and Viability in Cultured Systems

22-Azacholesterol has been observed to impact the fundamental processes of cell growth and division in laboratory settings.

Cell Cycle Progression Analysis

The cell cycle is a regulated series of events that leads to cell division and proliferation. miltenyibiotec.comthermofisher.com It consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). The progression through these phases is tightly controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases. thermofisher.com

Research on the effects of compounds that interfere with cholesterol pathways can provide insights into the role of lipids in cell cycle regulation. For instance, studies on other cholesterol-related inhibitors have demonstrated that disruption of cholesterol-rich membrane microdomains can lead to cell cycle arrest, highlighting the importance of lipid rafts in this process. nih.gov While direct, detailed studies on this compound's specific impact on each phase of the cell cycle are not extensively documented in the provided results, its known function as a cholesterol pathway inhibitor suggests it may influence cell cycle progression through modulation of lipid-dependent signaling pathways.

Induction of Apoptosis and Autophagy Pathways

Apoptosis, or programmed cell death, and autophagy, a cellular degradation process, are critical for maintaining tissue homeostasis. harvard.edugrafiati.com Research indicates that oxysterols, which are oxygenated derivatives of cholesterol, can influence these cell death and survival pathways. researchgate.net this compound, as an inhibitor of 20S-hydroxycholesterol (20S-OHC), plays a role in modulating these processes. harvard.edu The interplay between apoptosis and autophagy is complex, and substances that affect one pathway can often influence the other. harvard.edu

Differentiation Induction in Specific Cell Lineages

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. This compound has been implicated in influencing the differentiation of several cell lineages, particularly those involved in fat and bone formation.

Adipogenesis Studies

Adipogenesis is the process of cell differentiation by which pre-adipocytes become mature fat cells or adipocytes. frontiersin.orgutrgv.edu This process is crucial for the expansion of white adipose tissue. frontiersin.org Studies on oxysterols have shown that they can have an anti-adipogenic effect in mesenchymal stem cells (MSCs). researchgate.net Given that this compound is an inhibitor within the broader class of compounds that influence sterol pathways, it is plausible that it could play a role in adipogenesis. However, specific studies detailing the direct effects of this compound on adipocyte differentiation were not found in the provided search results.

Osteogenesis and Chondrogenesis Research

Osteogenesis (bone formation) and chondrogenesis (cartilage formation) are fundamental processes in skeletal development and repair. nih.govnih.gov Mesenchymal stem cells are common progenitors for both osteoblasts (bone-forming cells) and chondrocytes (cartilage-forming cells). researchgate.netfrontiersin.org

Research has shown that certain oxysterols can promote osteogenic differentiation while inhibiting adipogenic differentiation in MSCs. researchgate.net Specifically, the combination of 22(S)-hydroxycholesterol and 20(S)-hydroxycholesterol has been shown to enhance the osteogenesis of MSCs. nih.gov this compound has been used as a tool in these studies to probe the underlying signaling pathways. For instance, it has been used as an inhibitor of the Hedgehog (Hh) signaling pathway, which is known to be involved in osteogenic differentiation. nih.govagscientific.com The inhibition of the Hh receptor Smoothened (Smo) by this compound was shown to affect the expression of LXRα and LXRβ, nuclear receptors that are also involved in osteogenesis. nih.gov This suggests a crosstalk between the LXR and Hh signaling pathways in the regulation of osteogenic differentiation. researchgate.net

Table 1: Effect of this compound on Osteogenic Signaling

| Cell Type | Treatment | Observed Effect | Signaling Pathway Implicated |

|---|

Effects on Cellular Lipogenesis and Lipid Droplet Formation

Lipogenesis is the metabolic process through which acetyl-CoA is converted to triglycerides for storage in lipid droplets. uq.edu.au Lipid droplets are cellular organelles that store neutral lipids and are crucial for energy homeostasis and protecting cells from lipotoxicity. mdpi.comfrontiersin.orgmdpi.comnih.gov The formation of lipid droplets is a multi-step process that begins at the endoplasmic reticulum. nih.gov

Impact on Membrane Dynamics and Receptor Localization

This compound, a synthetic sterol-like molecule, has been utilized in research to probe the intricate relationship between sterols, membrane dynamics, and cellular signaling. annualreviews.org As an analog of cholesterol, its effects are often studied in the context of pathways where cholesterol itself plays a critical regulatory role. Cholesterol is a fundamental component of mammalian cell membranes, where it modulates bilayer packing density, fluidity, and the formation of lateral lipid domains, which are crucial for the function of membrane proteins. beilstein-journals.org

A significant area of research involving this compound is the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and adult tissue maintenance. annualreviews.orgharvard.edu A key component of this pathway is the transmembrane protein Smoothened (Smo), a member of the Frizzled family of G-protein coupled receptors (GPCRs). harvard.edunih.gov The activity and localization of Smo are tightly regulated. In the absence of a Hedgehog signal, the receptor Patched (Ptc) inhibits Smo, keeping it away from the primary cilium, a microtubule-based organelle that acts as a signaling hub. annualreviews.org

Research has shown that this compound can bind directly to the extracellular cysteine-rich domain (CRD) of the Smoothened receptor. harvard.edunih.govnih.gov This binding site is distinct from that of other well-known Smo inhibitors like cyclopamine (B1684311). nih.gov Interestingly, while this compound acts as an inhibitor of the Hh pathway, it has been observed to cause the accumulation of Smo in the primary cilium, a behavior also seen with some other Smo-binding molecules. nih.gov This suggests that the translocation of Smo to the cilium and its subsequent activation are separable events. nih.gov By acting as an inhibitor that binds to the Smo CRD, this compound serves as a valuable tool for investigating the molecular mechanisms that govern receptor localization and activation within the complex environment of the cell membrane. nih.govnih.gov

Role in Fungal Pathogen Biology and Ergosterol (B1671047) Biosynthesis Research

In the study of fungal pathogens, this compound is investigated for its effects on ergosterol, the primary sterol in fungal cell membranes. mdpi.comwur.nl Ergosterol is the fungal counterpart to cholesterol in mammalian cells, playing an essential role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. mdpi.compatsnap.comcreative-biolabs.com Because the ergosterol biosynthesis pathway is unique to fungi and absent in humans, it represents a major target for antifungal drug development. mdpi.comwur.nl

The study of fungal pathogens such as Aspergillus fumigatus and various Candida species is critical due to the significant impact of fungal infections on human health, particularly in immunocompromised individuals. plos.orgnih.gov Understanding the fundamental biology of these pathogens, including the pathways essential for their survival, is paramount. biorxiv.orgnih.gov Ergosterol biosynthesis inhibitors are a cornerstone of antifungal therapy, and research into new inhibitors or those with different mechanisms of action is ongoing. patsnap.com this compound has been classified as an inhibitor of a specific step in the ergosterol pathway, making it a useful compound for dissecting this essential fungal process. wur.nl

The biosynthesis of ergosterol from its precursor, lanosterol (B1674476), is a complex, multi-step enzymatic process. wur.nl Many of the most widely used antifungal drugs, the azoles (e.g., fluconazole, ketoconazole), function by inhibiting the enzyme lanosterol 14α-demethylase (also known as CYP51 or Erg11p). frontiersin.orgnih.govresearchgate.net This inhibition disrupts the pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. nih.govfrontiersin.org

In contrast, this compound inhibits the ergosterol pathway at a different enzymatic step. It has been identified as an inhibitor of C-24 sterol methyltransferase (also known as Erg6p). wur.nl This enzyme is responsible for adding a methyl group at the C-24 position of the sterol side chain, a modification that occurs at a different stage in filamentous fungi compared to yeasts. wur.nlnih.gov By blocking this enzyme, this compound prevents the proper formation of ergosterol precursors, thereby halting the production of the final ergosterol molecule. This distinct mechanism of action differentiates it from the more common azole and morpholine (B109124) classes of antifungals.

Table 1: Comparison of Selected Ergosterol Biosynthesis Inhibitors This table provides a simplified comparison of different classes of compounds that target the ergosterol biosynthesis pathway.

| Inhibitor Class | Example Compound(s) | Primary Enzyme Target | Step in Pathway |

|---|---|---|---|

| Azasterols | This compound | C-24 Sterol Methyltransferase (Erg6p) | Sterol side-chain modification wur.nl |

| Azoles | Ketoconazole, Fluconazole | Lanosterol 14α-demethylase (CYP51/Erg11p) | Removal of C-14 methyl group nih.govresearchgate.net |

| Allylamines | Terbinafine (B446) | Squalene (B77637) Epoxidase (Erg1p) | Early step, converts squalene to squalene epoxide patsnap.com |

| Morpholines | Amorolfine, Fenpropimorph | Δ14-reductase (Erg24p) & Δ8-Δ7-isomerase (Erg2p) | Later steps in sterol modification patsnap.comnih.gov |

The inhibition of ergosterol synthesis has profound consequences for the fungal cell. The depletion of ergosterol and the potential accumulation of abnormal sterol intermediates disrupt the physical properties of the fungal cell membrane. mdpi.comnih.gov A properly formed membrane is essential for numerous cellular functions, including maintaining a protective barrier against environmental stress, regulating the passage of substances, and providing a scaffold for essential proteins. creative-biolabs.commdpi.comembopress.org

Disruption of the membrane's structural integrity leads to increased permeability, which can cause leakage of vital cellular contents and ultimately result in cell lysis and death. creative-biolabs.comnih.gov Furthermore, altered membrane composition can impair the function of membrane-bound enzymes and transport systems, crippling the cell's metabolism and ability to adapt. creative-biolabs.com Consequently, the inhibition of ergosterol biosynthesis directly leads to the inhibition of fungal growth, an effect described as fungistatic or, in some cases, fungicidal. nih.govresearchgate.net Research on various fungal pathogens, including Aspergillus flavus and Candida tropicalis, has consistently shown that interference with growth is a primary outcome of exposure to compounds that disrupt membrane function. plos.orgmdpi.com The action of this compound, by blocking a key enzymatic step, contributes to these downstream effects, compromising membrane integrity and inhibiting fungal proliferation.

Table 2: Effects of Ergosterol Biosynthesis Inhibition on Fungal Pathogens This table summarizes the general consequences of inhibiting the ergosterol pathway in pathogenic fungi.

| Cellular/Physiological Parameter | Consequence of Ergosterol Depletion | Reference |

|---|---|---|

| Membrane Fluidity & Permeability | Decreased fluidity, increased permeability, potential leakage of cell contents. | mdpi.comcreative-biolabs.comnih.gov |

| Membrane-Bound Enzyme Activity | Impaired function of enzymes critical for metabolism and cell signaling. | creative-biolabs.com |

| Cell Wall Integrity | Compromised, as membrane function is linked to cell wall morphogenesis. | mdpi.comfrontiersin.org |

| Fungal Growth & Proliferation | Inhibition of growth (fungistatic effect) and potential cell death (fungicidal effect). | researchgate.netmdpi.com |

| Virulence | Reduced, as membrane integrity and related functions like hyphal formation are often key virulence factors. | mdpi.com |

Synthesis and Structural Characterization of 22 Azacholesterol and Its Analogs for Research

Synthetic Methodologies for 22-Azacholesterol Elucidation

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. nih.govacs.org

Precursor Compounds and Reaction Conditions

A frequently utilized precursor for the synthesis of this compound is pregnenolone. whiterose.ac.uk The synthesis can proceed through the formation of an intermediate amide, which is then reduced to the corresponding amine. For example, a mixture of two epimeric amines can be obtained in high yield by reacting an appropriate intermediate with metallic sodium in a suitable solvent. acs.org The reaction conditions, such as temperature, reaction time, and the choice of reducing agent, are critical for maximizing the yield of the desired product. Purification of the final product is often achieved through crystallization or chromatographic techniques. acs.orgnih.gov

Design and Synthesis of Chemically Modified Analogs for Structure-Activity Relationship (SAR) Studies

To investigate the structure-activity relationships (SAR) of this compound, researchers have synthesized a variety of chemically modified analogs. nih.govgeorgiasouthern.edu These studies aim to identify the key structural features responsible for its biological activity and to develop new compounds with improved potency and selectivity.

Steroid Ring System Modifications

Modifications to the steroidal A, B, C, and D rings can have a significant impact on the biological activity of this compound analogs. wikipedia.orgbritannica.com These modifications can include the introduction of double bonds, hydroxyl groups, or other functional groups at various positions on the steroid nucleus. The synthesis of these analogs often requires specialized synthetic methods to achieve the desired regioselectivity and stereoselectivity.

Side Chain Substitutions and Isosteric Replacements

The side chain of this compound is a primary target for modification in SAR studies. nih.govmedchemexpress.com Researchers have explored a range of substitutions on the nitrogen atom and variations in the length and branching of the alkyl chain. For instance, replacing the (3-methylbutyl)amino side chain with a (phenylethyl)amino side chain has been shown to result in potent inhibitory activity. nih.gov Furthermore, the synthesis of analogs with amide functionalities in the side chain has revealed that a basic nitrogen is not an absolute requirement for inhibitory activity. nih.gov However, the relative positions of the carbonyl and nitrogen groups within the side chain can significantly influence potency. nih.gov

Stereochemical Considerations and Enantiomeric Purity

The stereochemistry at the C20 position of this compound is a critical determinant of its biological activity. nih.govacs.org Synthesis of this compound can generate two possible diastereomers, the 22(S) and 22(R) forms. nih.gov It has been demonstrated that the epimer with the same configuration as cholesterol at C-20 is the more active inhibitor. acs.org Therefore, stereoselective synthetic methods are highly desirable to obtain enantiomerically pure compounds for biological evaluation. Chiral high-performance liquid chromatography (HPLC) is a common technique used to separate and purify these stereoisomers. nih.gov

Advanced Structural Characterization Techniques for Research Compounds

The definitive identification and structural confirmation of newly synthesized compounds like this compound and its derivatives are paramount in chemical and pharmaceutical research. Advanced analytical techniques provide unambiguous evidence of a molecule's constitution, configuration, and conformation. These methods are crucial for validating synthetic pathways and ensuring that the compounds used in biological assays are of the correct and desired structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for elucidating the structure of organic molecules in solution. mdpi.comslideshare.net It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For compounds like this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm its complex steroidal framework and the specific arrangement of the nitrogen-containing side chain.

In the synthesis of this compound and its epimers, NMR spectroscopy is a standard method for characterization, with spectra confirming the expected structures. acs.org

¹H NMR (Proton NMR): This experiment identifies the number of chemically distinct protons and provides clues about their electronic environment. The chemical shift (δ) of each proton signal, its integration (proportional to the number of protons), and its splitting pattern (multiplicity, due to spin-spin coupling with neighboring protons) are analyzed. For this compound, specific signals corresponding to the sterol core's methyl groups, olefinic proton, and the protons on the azacholesterol side chain would be expected in distinct regions of the spectrum.

¹³C NMR (Carbon NMR): This technique provides a signal for each chemically unique carbon atom, offering a direct count of the carbon types in the molecule. The chemical shift range for ¹³C is much wider than for ¹H, leading to less signal overlap and a clearer picture of the carbon skeleton. researchgate.net

2D NMR Techniques: To assemble the full structure and assign all proton and carbon signals unambiguously, a suite of 2D NMR experiments is utilized. pitt.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the identification of adjacent protons and the tracing of covalent bond pathways through the molecule. core.ac.uk

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing a powerful method for assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is indispensable for connecting different structural fragments of a molecule, such as linking the side chain to the steroidal D-ring in this compound. core.ac.uk

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected by bonds. This information is critical for determining the relative stereochemistry and conformation of the molecule.

| NOESY/ROESY | Reveals through-space proximity of protons. | Helps determine the 3D conformation and stereochemistry, particularly at the C-20 position. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For novel research compounds, its primary role is to determine the exact molecular weight, which in turn confirms the elemental formula. scispace.com The technique requires only a minute amount of sample and offers high sensitivity and specificity. researchgate.net

When this compound is analyzed by high-resolution mass spectrometry (HRMS), the experimentally measured mass can be compared to the calculated mass for its chemical formula (C₂₆H₄₅NO) with a very high degree of accuracy (typically within parts-per-million, or ppm). This provides strong evidence for the compound's elemental composition.

Furthermore, MS can provide structural information through analysis of fragmentation patterns. In techniques like tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented, and the masses of the resulting fragments are analyzed. The way the molecule breaks apart provides a fingerprint that can help confirm the identity of the sterol core and the structure of the side chain. The study of lipids and their inhibitors, such as this compound, frequently employs mass spectrometry. harvard.edu

Table 2: Molecular Weight Data for this compound

| Compound Name | Chemical Formula | Monoisotopic Mass (Da) |

|---|

X-ray Crystallography for Three-Dimensional Structure Determination (if available for ligand-protein complexes)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. wikipedia.org It provides unparalleled detail on bond lengths, bond angles, and stereochemistry. While obtaining a single crystal of a flexible molecule like this compound can be challenging, the technique is exceptionally powerful for visualizing how a ligand interacts with its biological target, such as a protein. nih.govnih.gov

Research has identified this compound as an antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway. scispace.comcore.ac.uk X-ray crystallography has been instrumental in understanding this interaction. By co-crystallizing the extracellular domain of the Smoothened protein with cholesterol analogs, researchers can visualize the precise binding mode. wustl.edu

Structural studies of Smoothened bound to sterol-like ligands reveal a specific binding pocket. wustl.edu Although a crystal structure of this compound itself complexed with Smo may not be publicly available, the structures of Smo with related sterols inform how this compound likely binds. These studies show that the sterol molecule fits into a hydrophobic cleft in the protein's cysteine-rich domain (CRD). core.ac.uk The specific interactions between the ligand and amino acid residues in the binding site—such as hydrogen bonds and van der Waals forces—are critical for its inhibitory activity. This structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new, more potent analogs. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 20(S)-hydroxycholesterol |

| 22(S)-hydroxycholesterol |

| 7-hydroxycholesterol |

| Aminoglutethimide |

| BODIPY-cyclopamine |

| Cholesterol |

| Cycloartenol |

| Desmosterol (B1670304) |

| Ergosterol (B1671047) |

| Isofucosterol |

| Lathosterol |

| Pregnenolone |

| Sitosterol |

Advanced Analytical Methodologies for 22 Azacholesterol and Its Metabolites in Research

Chromatographic Separation Techniques for Quantitative and Qualitative Analysis

Chromatographic methods are fundamental to the analysis of 22-Azacholesterol, providing the necessary separation from other structurally similar sterols and lipids. wikipedia.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. wikipedia.org Its versatility is enhanced by coupling it with a range of detectors, each offering distinct advantages for qualitative and quantitative analysis.

UV/Vis Detectors: A common approach for sterol analysis involves detection using UV/Vis spectrophotometry. For cholesterol and its analogs, detection is often set at a specific wavelength, such as 205 nm, to achieve optimal sensitivity. nih.gov The separation is typically achieved using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and methanol. nih.gov Isocratic elution, where the mobile phase composition remains constant, is often employed for straightforward separations. nih.gov

Charged Aerosol Detector (CAD): The Charged Aerosol Detector (CAD) offers a mass-sensitive detection method that is not dependent on the chromophoric properties of the analyte. hplc.eu This makes it particularly useful for the universal detection of lipids, including this compound and its metabolites, as it provides a more consistent response regardless of their chemical structure. hplc.eu

Fluorescence Detectors: While less common for sterols which are not naturally fluorescent, derivatization with a fluorescent tag can significantly enhance detection sensitivity and selectivity. alwsci.com This approach is particularly valuable when analyzing samples with very low concentrations of the target compound.

Table 1: HPLC Methods for Sterol Analysis

| Parameter | Method Details | Detector | Typical Application |

|---|---|---|---|

| Stationary Phase | Reversed-Phase C18 Column | UV/Vis, CAD | Separation of cholesterol and its analogs from complex mixtures. |

| Mobile Phase | Acetonitrile/Methanol mixtures | UV/Vis, CAD | Elution of non-polar compounds like sterols. |

| Detection Wavelength | ~205 nm | UV/Vis | Specific detection of cholesterol and related compounds. |

| Derivatization | Fluorescent tagging | Fluorescence | Trace-level analysis requiring high sensitivity. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for comprehensive sterol profiling due to its high separation efficiency and sensitive detection. researchgate.net It is particularly well-suited for analyzing a wide range of sterols simultaneously. nih.gov

A critical step in GC-MS analysis of sterols is derivatization, as these compounds are not naturally volatile. mdpi.com A common procedure involves a two-step process of methoximation followed by silylation. This increases the volatility and thermal stability of the sterols, making them amenable to gas chromatographic separation. mdpi.com The resulting trimethylsilyl (B98337) (TMS) derivatives are then separated on a capillary column and detected by the mass spectrometer. mdpi.com

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors

Mass Spectrometry-Based Approaches for Targeted and Untargeted Metabolomics

Mass spectrometry (MS) is an indispensable tool in metabolomics, offering high sensitivity and selectivity for the analysis of small molecules like this compound and its metabolites. nih.gov Both targeted and untargeted approaches are employed to gain insights into the metabolic perturbations caused by this compound. metabolon.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantitative analysis of small molecules in complex biological samples. alwsci.comeag.com This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. wikipedia.orgeag.com

In a typical LC-MS/MS workflow, the analyte of interest is first separated from other components in the sample by HPLC. The separated analyte then enters the mass spectrometer, where it is ionized and subjected to two stages of mass analysis. The first stage selects the precursor ion (the ionized form of the analyte), and the second stage fragments this ion and selects a specific product ion for detection. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and sensitivity, allowing for the precise quantification of this compound and its metabolites even at very low concentrations. researchgate.net The high selectivity of LC-MS/MS minimizes interference from the sample matrix, leading to accurate and reliable results. eag.comveedalifesciences.com

A significant challenge in sterol analysis is the presence of isomers—molecules with the same chemical formula but different structural arrangements. copernicus.org Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) provides an additional dimension of separation based on the size, shape, and charge of the ions, allowing for the differentiation of isomers that may not be separable by chromatography or mass spectrometry alone. azom.comnih.govcopernicus.org

In IMS-MS, ions are passed through a gas-filled drift tube under the influence of an electric field. nih.gov Their drift time through the tube is dependent on their ion mobility, which is related to their collision cross-section (a measure of their size and shape). nih.gov By combining ion mobility separation with mass analysis, IMS-MS can resolve isomeric species, providing a more detailed and accurate picture of the sterol profile. copernicus.orgazom.comcopernicus.org This capability is particularly important for distinguishing between different hydroxylated or otherwise modified forms of cholesterol and this compound. nih.gov

Table 2: Comparison of Mass Spectrometry Techniques

| Technique | Principle | Primary Application for this compound | Key Advantage |

|---|---|---|---|

| LC-MS/MS | Separation by chromatography followed by two stages of mass analysis (precursor and product ion selection). researchgate.net | Precise quantification of this compound and its known metabolites. | High sensitivity and selectivity for targeted analysis. eag.comveedalifesciences.com |

| IMS-MS | Separation of ions based on their mobility in a gas-filled drift tube, followed by mass analysis. nih.gov | Differentiation of isomeric forms of this compound and its metabolites. | Provides an additional dimension of separation based on molecular shape and size. azom.comnih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Precise Quantification

Spectrophotometric and Fluorometric Assays for Enzyme Activity Monitoring

Spectrophotometric and fluorometric assays are valuable tools for monitoring the activity of enzymes involved in cholesterol metabolism, and for assessing the inhibitory effects of compounds like this compound. thermofisher.comslideshare.net These assays measure changes in light absorbance or fluorescence that are coupled to the enzymatic reaction. creative-enzymes.com

For instance, the activity of enzymes that utilize NADH or NADPH as cofactors can be monitored by measuring the change in absorbance at 340 nm as the cofactor is consumed or produced. creative-enzymes.com This principle can be applied to study enzymes involved in sterol biosynthesis that are inhibited by this compound.

Fluorometric assays, which measure changes in fluorescence, generally offer higher sensitivity than spectrophotometric assays. mdpi.com These assays can be designed to produce a fluorescent signal in the presence of a specific enzyme product. mdpi.com By measuring the rate of fluorescence increase, the activity of the enzyme can be determined. These assays are particularly useful for high-throughput screening of potential enzyme inhibitors. thermofisher.comnih.gov

Isotopic Tracing Techniques for Metabolic Flux Analysis

Isotopic tracing represents a cornerstone in the elucidation of metabolic pathways and the quantification of metabolic fluxes. This powerful analytical approach involves the introduction of molecules labeled with specific isotopes into a biological system. By tracking the path of these isotopes as they are incorporated into various metabolites, researchers can map the flow of atoms through complex biochemical networks. In the context of this compound, a known inhibitor of sterol metabolism, isotopic tracing is invaluable for understanding its precise mechanism of action and its downstream consequences on cellular metabolic dynamics. These techniques allow for a dynamic view of how this compound perturbs specific metabolic routes, offering insights that are unattainable through simple concentration measurements.

Stable Isotope Labeling (e.g., Deuterium (B1214612), Carbon-13)

Stable isotope labeling is a non-radioactive method that utilizes "heavy" isotopes, such as deuterium (²H) or carbon-13 (¹³C), to tag molecules. These labeled compounds are chemically almost identical to their unlabeled counterparts and are processed by enzymes in the same manner. asm.org The key difference is their mass, which allows them to be distinguished and quantified by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. arkat-usa.orgnih.govd-nb.info

In research involving this compound, stable isotopes can be used in several ways. For instance, cells can be treated with this compound and simultaneously fed a nutrient labeled with a stable isotope, such as ¹³C-glucose or a ²H-labeled fatty acid. d-nb.infonih.gov Analysts can then measure the incorporation of these isotopes into downstream metabolites. This approach reveals how this compound alters the flux through central metabolic pathways like glycolysis, the TCA cycle, and fatty acid synthesis. d-nb.infonih.gov

Direct labeling of sterols or their precursors is also a powerful strategy. Studies have utilized deuterium-labeled sterols as mechanistic tracers. arkat-usa.org For example, research has combined the use of the inhibitor this compound with in vivo metabolite deuterium labeling to probe specific lipid pathways. By tracking the distribution of deuterium from a labeled precursor, the specific enzymatic steps that are inhibited by this compound can be identified with high precision.

Table 1: Examples of Stable Isotopes in Metabolic Research

| Isotope | Common Labeled Nutrient | Analytical Technique | Research Application |

|---|---|---|---|

| Carbon-13 (¹³C) | ¹³C-Glucose | GC-MS, LC-MS | Tracing carbon flow through glycolysis and TCA cycle. d-nb.infonih.gov |

| Deuterium (²H) | ²H₂O (Heavy Water) | GC-MS, LC-MS, NMR | Measuring biosynthesis rates of lipids like cholesterol. nih.gov |

Radioactive Isotope Tracing for Pathway Interrogation

Radioactive isotope tracing is a highly sensitive method that employs radioactive isotopes, or radionuclides, such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). rsc.orgnih.gov These tracers emit radiation that can be detected by specialized instruments like scintillation counters, allowing for the quantification of minute amounts of labeled substances. umich.edu This high sensitivity makes it an ideal tool for pathway interrogation and for studying the biotransformation of compounds. rsc.org

The synthesis of tritium-labeled azasterols has been described, highlighting the feasibility of producing radiolabeled tracers for metabolic studies. rsc.orgacs.org In experiments designed to understand the inhibitory effects of this compound, researchers have used [¹⁴C]cholesterol as a substrate. umich.edu By incubating adrenal mitochondrial preparations with [¹⁴C]cholesterol in the presence of this compound, it was observed that the formation of the expected metabolic product, [¹⁴C]isocaproic aldehyde, was diminished. Crucially, this inhibition did not lead to the accumulation of other potential hydroxylated intermediates, indicating that this compound acts at a very early stage of the cholesterol side-chain cleavage reaction. umich.edu

This type of experiment, where a radiolabeled substrate is used in conjunction with an inhibitor, is fundamental to pinpointing the specific enzymatic step that is being blocked. The ability to trace the fate of the radioactive carbon from cholesterol provides direct evidence of the metabolic block caused by this compound.

Table 2: Research Findings from Radioactive Tracing with this compound

| Labeled Substrate | Inhibitor | Biological System | Key Finding | Reference |

|---|

Application of 22 Azacholesterol As a Research Probe in Preclinical Models Emphasis on Mechanistic Insights

In Vitro Cellular Models for Mechanistic Studies

In vitro models are indispensable for controlled investigations into the molecular mechanisms of action of compounds like 22-Azacholesterol. These systems, ranging from primary cells to genetically engineered cell lines, allow for detailed analysis of cellular responses to sterol pathway perturbations.

Primary cells, which are isolated directly from tissues, and immortalized cell lines, which can proliferate indefinitely, are fundamental tools for studying the effects of this compound. criver.comeppendorf.com Primary cells offer high biological relevance, closely mimicking the functions of cells in a living organism. criver.comnih.gov In contrast, immortalized cell lines provide a convenient and consistent system for experimentation, though they may accumulate genetic changes over time. nih.govnih.gov

The choice between primary and immortalized cells depends on the research question. For instance, studies on the direct impact of this compound on cell-type-specific lipid metabolism might utilize primary hepatocytes or macrophages. researchgate.net Conversely, immortalized cell lines, such as Chinese Hamster Ovary (CHO) cells or human embryonic kidney (HEK293) cells, are often used for their ease of transfection and culture in studies involving genetic manipulation to probe pathway components. criver.com

Research has shown that this compound can bind to the cysteine-rich domain (CRD) of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. harvard.eduannualreviews.org This interaction has been studied in various cell lines to understand its inhibitory effects on the pathway. escholarship.orgharvard.edu

Table 1: Comparison of Primary and Immortalized Cell Lines in this compound Research

| Feature | Primary Cell Cultures | Immortalized Cell Lines |

| Origin | Directly isolated from donor tissue. criver.com | Derived from tumors or modified to proliferate indefinitely. criver.com |

| Lifespan | Finite. criver.com | Infinite. criver.com |

| Biological Relevance | High, closely resembles in vivo cell function. criver.com | May differ from in vivo function due to genetic alterations. nih.gov |

| Common Use Cases | Investigating tissue-specific effects and functions. criver.comnih.gov | High-throughput screening, genetic manipulation, and pathway analysis. criver.combmglabtech.com |

Reporter gene assays are powerful tools for quantifying the activity of specific signaling pathways. bmglabtech.comthermofisher.com These assays work by linking a regulatory DNA sequence from a gene of interest to a reporter gene that produces an easily measurable signal, such as luciferase or β-galactosidase. thermofisher.com When the signaling pathway is activated, it drives the expression of the reporter gene, and the resulting signal provides a quantitative measure of pathway activity. thermofisher.compromega.ro

In the context of this compound research, reporter assays are crucial for understanding its impact on pathways like the Hedgehog (Hh) and Liver X Receptor (LXR) signaling pathways. For example, a luciferase reporter driven by a promoter containing Sterol Regulatory Element-Binding Protein (SREBP) response elements can be used to measure the activity of the SREBP pathway, which is a master regulator of cholesterol biosynthesis. Treatment with this compound would be expected to alter the reporter activity, providing a quantitative readout of its effect on this pathway. Similarly, reporter assays have been used to demonstrate that this compound can inhibit Hh pathway signaling. escholarship.orgharvard.edu

To gain a broader understanding of the cellular response to this compound, researchers employ gene expression profiling techniques like RNA sequencing (RNA-seq) and quantitative polymerase chain reaction (qPCR). lubio.ch RNA-seq provides a comprehensive, unbiased snapshot of the entire transcriptome, allowing for the discovery of novel genes and pathways affected by the compound. lubio.chplos.org In contrast, qPCR is a targeted approach used to quantify the expression of specific genes of interest with high sensitivity and precision. plos.orgresearchgate.net

Studies using these methods can reveal how this compound alters the expression of genes involved in cholesterol synthesis, uptake, and efflux. For instance, researchers might use qPCR to measure the mRNA levels of key genes like HMGCR (HMG-CoA reductase), LDLR (low-density lipoprotein receptor), and ABCA1 (ATP-binding cassette transporter A1) in cells treated with this compound. researchgate.netnih.gov RNA-seq analysis could further uncover widespread transcriptional changes, offering a global view of the cellular reprogramming induced by the compound. nih.gov

Table 2: Gene Expression Changes in Response to Perturbed Sterol Metabolism

| Gene | Function | Expected Change with this compound | Technique |

| HMGCR | Rate-limiting enzyme in cholesterol synthesis | Upregulation | qPCR, RNA-seq |

| LDLR | Receptor for LDL cholesterol uptake | Upregulation | qPCR, RNA-seq |

| ABCA1 | Cholesterol efflux to HDL | Potentially altered | qPCR, RNA-seq |

| SREBF2 | Transcription factor for cholesterol synthesis genes | Upregulation | qPCR, RNA-seq |

While gene expression analysis provides insights into transcriptional changes, proteomic analysis examines the direct functional molecules of the cell: proteins. nih.gov Techniques like mass spectrometry-based proteomics can identify and quantify thousands of proteins in a sample, revealing changes in protein abundance and post-translational modifications in response to this compound treatment. nih.govbiorxiv.org

Proteomic studies can validate findings from gene expression profiling and uncover post-transcriptional regulatory mechanisms. harvard.edu For example, while mRNA levels of a particular enzyme in the cholesterol synthesis pathway might increase, proteomic analysis can determine if the protein level also increases and whether its activity is modulated by modifications like phosphorylation. Analyzing the proteome of cells treated with this compound can provide a detailed map of the altered protein networks, offering deeper mechanistic insights into its effects on cellular physiology. mdpi.comfrontiersin.org

Gene Expression Profiling (e.g., RNA-seq, qPCR)

In Vivo Animal Models for Systemic Sterol Homeostasis Research

To understand how this compound affects the complex interplay of lipid metabolism at a whole-organism level, researchers turn to in vivo animal models. nih.gov These models are essential for studying systemic effects that cannot be recapitulated in cell culture.

Rodent models, particularly mice and rats, are widely used to investigate perturbations in lipid metabolism. nih.govbiorxiv.org By administering this compound to these animals, researchers can induce a state of altered sterol homeostasis and study the physiological consequences. These models allow for the analysis of lipid profiles in the plasma and various tissues, providing a systemic view of the compound's effects. mdpi.comnih.gov

For example, studies in rodent models have been instrumental in demonstrating that inhibition of specific enzymes in the cholesterol biosynthetic pathway by compounds like this compound leads to the accumulation of precursor sterols, such as desmosterol (B1670304). These models have been critical in elucidating the feedback mechanisms that regulate systemic cholesterol levels and have provided valuable insights into the pathophysiology of human lipid disorders. cardiff.ac.uk

Zebrafish and Other Lower Vertebrate Models for Developmental Studies